molecular formula C18H21Cl2NO B2507616 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one CAS No. 2320468-72-0

1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Katalognummer B2507616
CAS-Nummer: 2320468-72-0
Molekulargewicht: 338.27
InChI-Schlüssel: JIIUJDPFSRAXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique properties. CPP is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of science.

Wirkmechanismus

1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one acts as a competitive antagonist of the NMDA receptor, which means that it competes with the neurotransmitter glutamate for binding to the receptor. By blocking the NMDA receptor, this compound inhibits the activity of the receptor and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can induce seizures and convulsions in rats, which suggests that it may have proconvulsant properties. This compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and mood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is its ability to selectively block the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has several limitations, including its proconvulsant properties and potential toxicity at high doses. In addition, this compound has a relatively short half-life, which makes it difficult to use in long-term experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one. One area of interest is the development of more selective NMDA receptor antagonists that do not have the proconvulsant properties of this compound. Another area of interest is the use of this compound as a tool to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is a need for further research on the potential toxicity of this compound and its long-term effects on behavior and cognition.

Synthesemethoden

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves several steps, including the reaction of piperidine with cyclobutanone, followed by the reaction of the resulting product with 2,6-dichlorobenzaldehyde. The final product is obtained by the reduction of the resulting imine with sodium borohydride. The synthesis of this compound is a complex process that requires a high level of expertise and skill.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has been widely used in scientific research as a tool to study the mechanisms of action of various compounds. This compound is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c19-16-5-2-6-17(20)15(16)7-8-18(22)21-11-9-14(10-12-21)13-3-1-4-13/h2,5-6H,1,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIUJDPFSRAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.